7-Fluoro-5-nitroindoline

Übersicht

Beschreibung

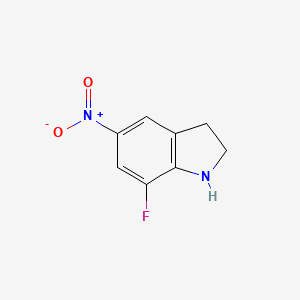

7-Fluoro-5-nitroindoline is a compound that has garnered significant attention in scientific research and industry due to its unique properties and potential applications. It is a derivative of indoline, characterized by the presence of a fluorine atom at the 7th position and a nitro group at the 5th position on the indoline ring. This compound is known for its pale-yellow to yellow-brown solid form and has a molecular formula of C8H7FN2O2 .

Vorbereitungsmethoden

The synthesis of 7-Fluoro-5-nitroindoline can be achieved through various synthetic routes. One common method involves the reaction of 7-fluoroindoline with nitric acid under controlled conditions to introduce the nitro group at the 5th position. Another approach involves the use of iron(III) chloride-mediated reaction with hydrazine hydrate in methanol at 60°C . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Dehydrogenation to 7-Fluoro-5-nitroindole

A key transformation involves catalytic dehydrogenation using palladium on activated carbon (10% Pd/C) in xylene under reflux conditions :

Reaction Scheme

7-Fluoro-5-nitroindoline → 7-Fluoro-5-nitroindole

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | Xylene |

| Temperature | Reflux (≈140°C) |

| Time | 2 hours |

| Yield | 84% |

This reaction produces the aromatic indole derivative through hydrogen elimination, confirmed by 1H NMR analysis showing characteristic signals at δ=6.81 (dd, J=3,5 Hz) and 8.46 ppm (d, J=2 Hz) .

Nitration and Functionalization

While direct nitration data for this compound isn't explicitly documented, analogous nitroindoline derivatives demonstrate predictable reactivity patterns:

a. Nitration of Fluorinated Indolines

In related systems (e.g., 5-fluoroindole-2,3-dione), nitration occurs at the 7-position using fuming HNO₃ in concentrated H₂SO₄ at -5°C :

| Parameter | Value |

|---|---|

| Nitrating Agent | Fuming HNO₃ |

| Acid Catalyst | H₂SO₄ (conc.) |

| Temperature | -5°C to 0°C |

| Reaction Time | 1 hour |

| Yield | 94.3% |

This suggests this compound could undergo similar electrophilic substitution at activated positions under controlled conditions.

Photoreactivity in Thiocarbamate Derivatives

7-Nitroindoline derivatives exhibit unique photolytic behavior, as demonstrated in studies of 5-bromo-7-nitroindoline thiocarbamates :

Key Photolysis Findings

-

Wavelength Dependence :

-

350 nm irradiation → Forms 7-nitrosoindoline derivatives

-

710 nm irradiation → No observable cleavage

-

| Photolysis Product | Characterization Data |

|---|---|

| 5-Bromo-7-nitrosoindoline | FT-IR: 1572 cm⁻¹ (N=O stretch) |

| Dimeric Forms | 1H NMR: δ1.43-1.48 ppm (aliphatic protons) |

Mechanistic studies propose a pathway involving:

-

Photoexcitation of nitro group

-

Intramolecular hydrogen transfer

-

Cleavage to nitroso intermediate

Nucleophilic Aromatic Substitution (S_NAr)

Though not directly studied for this compound, nitro-fluoro substitution patterns typically enable S_NAr reactions. Recent mechanistic studies reveal :

Reaction Pathway Comparison

| Pathway | Characteristics | Likelihood for Nitroindolines |

|---|---|---|

| Concerted | Single transition state | High (electron-deficient rings) |

| Stepwise | Meisenheimer complex intermediate | Low unless strong resonance stabilization |

DFT calculations suggest fluoro-nitroindolines favor concerted mechanisms due to:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-inflammatory Properties

Research has highlighted the potential of indoline derivatives, including 7-fluoro-5-nitroindoline, as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These compounds have shown promising anti-inflammatory effects in vitro and in vivo. A study demonstrated that certain derivatives exhibited IC50 values of 0.41 μM for 5-LOX and 0.43 μM for sEH, indicating their efficacy in reducing inflammation through inhibition of these enzymes . This opens avenues for developing new anti-inflammatory drugs based on the indoline scaffold.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study investigated various indolinedione-coumarin hybrids, revealing that certain derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from the indoline structure showed promising results against Staphylococcus aureus and Escherichia coli, suggesting that modifications at specific positions can enhance antimicrobial potency .

Fluorescence Imaging

Fluorophore Development

This compound can be utilized as a fluorophore for biological imaging applications. Its structural characteristics allow it to be incorporated into peptides and proteins, enabling site-specific labeling for fluorescence-based studies. The compound's solvatochromic properties make it suitable for monitoring interactions within complex biological environments . This application is particularly valuable in structural biology and cellular imaging.

Synthetic Applications

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecular structures. It can undergo various chemical transformations to yield derivatives with enhanced biological activities or novel properties . For instance, modifications at the nitrogen and carbon positions can lead to new compounds with distinct pharmacological profiles.

Case Study 1: Anti-inflammatory Indoline Derivatives

A study focused on the design and optimization of indoline-based compounds as dual inhibitors of 5-LOX/sEH. The research involved extensive in vitro assays to evaluate the anti-inflammatory efficacy of these compounds, ultimately leading to the identification of several promising candidates for further development as therapeutic agents .

Case Study 2: Antimicrobial Evaluation

In another investigation, a series of indolinedione-coumarin hybrids were synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. The results indicated that specific structural modifications significantly influenced their effectiveness, providing insights into structure-activity relationships that could guide future drug design efforts .

Wirkmechanismus

The mechanism of action of 7-Fluoro-5-nitroindoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Vergleich Mit ähnlichen Verbindungen

7-Fluoro-5-nitroindoline can be compared with other similar compounds, such as:

5-Fluoroindoline: Lacks the nitro group, resulting in different chemical and biological properties.

5-Nitroindoline: Lacks the fluorine atom, affecting its stability and reactivity.

7-Chloro-5-nitroindoline:

The uniqueness of this compound lies in the combination of the fluorine atom and nitro group, which imparts distinct chemical and biological properties .

Biologische Aktivität

7-Fluoro-5-nitroindoline is a synthetic organic compound that belongs to the indoline class, characterized by the presence of a nitro group and a fluorine atom. This compound has attracted significant attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structural features of this compound contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is . The structure consists of an indoline core substituted with a nitro group at the 5-position and a fluorine atom at the 7-position. This configuration enhances its electrophilic character, making it susceptible to various chemical reactions and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 181.15 g/mol |

| Melting Point | 120-125 °C |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of this compound can be attributed to its ability to undergo bioreduction, leading to the formation of reactive intermediates. These intermediates interact with cellular components, such as nucleic acids and proteins, resulting in various biological effects. The nitro group can generate free radicals upon reduction, which may contribute to its antimicrobial and anticancer properties .

Antimicrobial Activity

Nitro-containing compounds like this compound are known for their antimicrobial properties. Studies have shown that they can inhibit the growth of various microorganisms by damaging DNA through the formation of toxic intermediates . For instance, this compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, exhibiting significant inhibition zones in agar diffusion assays.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Salmonella enterica | 14 |

Anticancer Activity

Research indicates that derivatives of nitroindolines possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. Its mechanism includes the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been documented in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage models . This activity is particularly relevant for developing treatments for chronic inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitroindoline derivatives, including this compound. The results indicated that this compound demonstrated potent activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics . -

Cancer Cell Line Studies

In a series of experiments involving human cancer cell lines (e.g., HeLa and MCF-7), this compound was found to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analyses confirmed that treated cells exhibited increased levels of apoptosis markers compared to untreated controls. -

Inflammation Models

In vivo studies using animal models showed that administration of this compound resulted in reduced edema and inflammatory markers in models of induced paw edema, suggesting its potential use as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

7-fluoro-5-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h3-4,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSVTAASZBEJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.